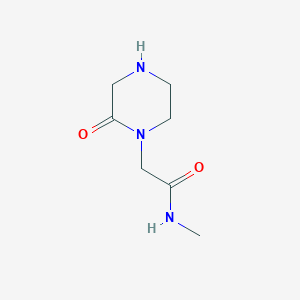
N-methyl-2-(2-oxopiperazin-1-yl)acetamide
Übersicht
Beschreibung
N-methyl-2-(2-oxopiperazin-1-yl)acetamide, also known as MOA-728, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MOA-728 is a selective agonist of the GABAB receptor, which is a member of the G protein-coupled receptor family. The GABAB receptor plays a crucial role in regulating the activity of the central nervous system, and its dysfunction has been implicated in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Toxicology
A comprehensive review by Kennedy (2001) discusses the biological consequences of exposure to acetamide derivatives, including N-methyl-2-(2-oxopiperazin-1-yl)acetamide, highlighting their commercial importance and the varied biological responses they elicit. This review suggests a nuanced understanding of these compounds' toxicological profiles, emphasizing the need for updated information on their biological effects (Kennedy, 2001).
Neurotransmitter Systems and Neuroprotective Properties
Research on NMDA receptors, which are critical for excitatory neurotransmission in the mammalian central nervous system, highlights the importance of understanding the pathways involved in neurotransmitter system trafficking. Studies focus on the molecular mechanisms underlying the transport and regulation of NMDA receptors, with implications for understanding psychiatric and neurological diseases (Horak et al., 2014).
Potential Therapeutic Applications
- Neurodegenerative Diseases: N-acetylcysteine (NAC), a related compound, has shown promise in protecting against insulin resistance, a precursor to type-2 diabetes, through its antioxidant, anti-inflammatory, and anti-apoptotic properties. This suggests potential therapeutic applications for N-methyl-2-(2-oxopiperazin-1-yl)acetamide in treating diseases with underlying oxidative stress mechanisms (Lasram et al., 2015).
- Psychiatric Disorders: NAC has been explored for its utility in psychiatry, modulating glutamatergic, neurotrophic, and inflammatory pathways, potentially relevant for N-methyl-2-(2-oxopiperazin-1-yl)acetamide. This research supports the exploration of similar compounds for treating addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).
Eigenschaften
IUPAC Name |
N-methyl-2-(2-oxopiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-8-6(11)5-10-3-2-9-4-7(10)12/h9H,2-5H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTWDOXMRZZBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-oxopiperazin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)


amine](/img/structure/B1426330.png)

![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)






![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)
![4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426349.png)